molecular formula C23H30Cl2NO8P B1235357 Neofos 2 CAS No. 66995-97-9

Neofos 2

Cat. No.: B1235357
CAS No.: 66995-97-9
M. Wt: 550.4 g/mol
InChI Key: REUJLIPIMPSIPL-UHFFFAOYSA-N
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Description

Contextualization within Oligosaccharide Research and Glycochemistry

Oligosaccharides, carbohydrates consisting of a small number of monosaccharide units linked by glycosidic bonds, are fundamental to numerous biological processes. acs.org Glycochemistry, the study of the structure, biosynthesis, and function of carbohydrates, provides the framework for understanding the complex world of oligosaccharides. acs.org Within this context, fructooligosaccharides (FOS) have garnered considerable attention. nih.gov FOS are classified as a type of soluble dietary fiber and are composed of linear chains of fructose (B13574) units, typically with a terminal glucose unit. nih.gov

Neoseries Fructooligosaccharides (neoFOS) are a specific class of FOS characterized by a unique structural feature: a β-(2→6) glycosidic linkage connecting a fructose unit to the glucose moiety of a sucrose (B13894) molecule. mdpi.comspandidos-publications.com This distinguishes them from the more common inulin-type FOS, which have β-(2→1) linkages. mdpi.com This structural difference imparts distinct physicochemical properties to neoFOS, including enhanced chemical stability. mdpi.comspandidos-publications.com The study of neoFOS is a dynamic area of research, focusing on their enzymatic synthesis, structural elucidation, and potential applications. researchgate.netresearchgate.net

Historical Developments in the Study of neoFOS and Related Fructans

The study of fructans, the parent polymers from which FOS are derived, dates back to the 19th century. However, the detailed characterization and classification of different fructan types, including the neoseries, is a more recent endeavor. The initial focus of FOS research was primarily on inulin-type fructans, which are abundant in plants like chicory and Jerusalem artichoke. nih.govresearchgate.net

The discovery and characterization of enzymes capable of synthesizing the unique β-(2→6) linkage of neoFOS marked a significant milestone. Researchers identified that certain microbial enzymes, such as fructosyltransferases and β-fructofuranosidases, could produce neokestose (B12072389) and other neoFOS from sucrose. researchgate.netnih.gov For instance, the yeast Xanthophyllomyces dendrorhous has been identified as a producer of 6G-fructofuranosidase (6G-FFase), an enzyme that synthesizes neokestose. spandidos-publications.com The development of enzymatic synthesis methods has been crucial for obtaining sufficient quantities of neoFOS for detailed study, as they occur at low levels in nature. researchgate.netresearchgate.net

Classification and Structural Distinctions of Neo-Series Oligosaccharides (e.g., Neokestose, Neonystose)

Fructooligosaccharides are broadly classified based on the type of glycosidic linkages between their monosaccharide units. mdpi.com The primary types include:

Inulin-type (1-FOS): Characterized by β-(2→1) linkages between fructose units. The basic unit is 1-kestose (B104855). mdpi.comwikipedia.org

Levan-type (6-FOS): Characterized by β-(2→6) linkages between fructose units. The basic unit is 6-kestose. mdpi.comwikipedia.org

Neo-series (6G-FOS): Characterized by a fructosyl unit linked to the C6 position of the glucose residue in sucrose via a β-(2→6) bond. mdpi.comspandidos-publications.com

The foundational molecule of the neo-series is neokestose . spandidos-publications.comresearchgate.net It is a trisaccharide composed of a sucrose molecule with an additional fructose unit attached to the glucose residue. researchgate.net Further elongation of the neokestose chain with additional fructose units results in higher-degree polymerization neoFOS, such as neonystose , a tetrasaccharide. spandidos-publications.commdpi.com

The structural distinctions between these FOS types are critical as they influence their biological functions and physicochemical properties. For example, the branched structure of neokestose contributes to its greater chemical stability compared to the linear 1-kestose. mdpi.comresearchgate.net

Below is a table summarizing the key structural features of representative FOS molecules.

Compound NameTypeBasic StructureKey Glycosidic Linkage(s)
1-KestoseInulin-typeTrisaccharide (GF2)β-(2→1)
6-KestoseLevan-typeTrisaccharide (GF2)β-(2→6)
Neokestose Neo-series Trisaccharide (GF2) β-(2→6) to glucose
NystoseInulin-typeTetrasaccharide (GF3)β-(2→1)
Neonystose Neo-series Tetrasaccharide (GF3) β-(2→6) to glucose and β-(2→1)

Properties

CAS No.

66995-97-9

Molecular Formula

C23H30Cl2NO8P

Molecular Weight

550.4 g/mol

IUPAC Name

2,2-dichloroethenyl dimethyl phosphate;(1,3-dioxo-4,7-dihydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C19H23NO4.C4H7Cl2O4P/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22;1-8-11(7,9-2)10-3-4(5)6/h5-6,9,14-15H,7-8,10H2,1-4H3;3H,1-2H3

InChI Key

REUJLIPIMPSIPL-UHFFFAOYSA-N

SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CC=CC3)C.COP(=O)(OC)OC=C(Cl)Cl

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CC=CC3)C.COP(=O)(OC)OC=C(Cl)Cl

Synonyms

Neofos 2
Neofos-2

Origin of Product

United States

Biocatalytic and Biotechnological Synthesis of Neofos

Enzymatic Synthesis Pathways and Reaction Kinetics

The enzymatic synthesis of neo-FOS from sucrose (B13894) involves the action of specific fructosyltransferases (FTases) that catalyze the transfer of fructosyl units to acceptor molecules. Unlike the synthesis of inulin-type FOS, which primarily involves β-(2→1) linkages, neo-FOS synthesis is initiated by enzymes capable of forming β-(2→6) linkages to the glucose moiety of sucrose.

Role of Fructosyltransferases (FTases) in Neo-Series Linkage Formation (e.g., 6G-Fructosyltransferase, 1-Fructosyltransferase)

The formation of the characteristic neo-series linkage is primarily attributed to the action of 6G-fructosyltransferase (6G-FFT, EC 2.4.1.243). This enzyme catalyzes the transfer of a fructosyl residue, typically from 1-kestose (B104855), to the C-6 hydroxyl group of the glucose moiety in sucrose, leading to the formation of neokestose (B12072389) (GF3), the shortest neo-FOS fishersci.sescilit.comwikipedia.org.

Subsequently, elongation of the neo-FOS chain can occur through the addition of further fructosyl units. This process can be mediated by 1-fructosyltransferase (1-FFT), which adds β-(2→1)-linked fructose (B13574) residues to the fructose units of neokestose, leading to the formation of longer neo-series oligosaccharides such as neonystose (GF4) fishersci.se. While 6G-FFT initiates the neo-series, the presence and activity of other FTases, including 1-FFT and sucrose:sucrose 1-fructosyltransferase (1-SST), can influence the final composition and degree of polymerization (DP) of the synthesized neo-FOS mixture wikipedia.org.

Substrate Specificity and Transfructosylation Mechanisms

Fructosyltransferases involved in neo-FOS synthesis exhibit specificity towards both the fructosyl donor and the acceptor molecule. Sucrose serves as the primary substrate, acting as both the fructosyl donor and an acceptor in the initial transfructosylation reaction catalyzed by enzymes like 1-SST, which produces 1-kestose nih.gov. For 6G-FFT, 1-kestose and low DP inulin (B196767) can act as fructosyl donors, while sucrose and low DP inulin can serve as acceptors wikipedia.org. The transfer of the fructosyl unit from the donor to the acceptor occurs through a transfructosylation mechanism, competing with hydrolysis, which breaks down sucrose into glucose and fructose scilit.comwikipedia.org.

A key challenge in enzymatic FOS synthesis, including neo-FOS production, is the inhibitory effect of glucose, a byproduct of sucrose hydrolysis fishersci.senih.gov. The accumulation of glucose can reduce the efficiency of FTases, shifting the reaction equilibrium towards hydrolysis rather than transfructosylation scilit.com.

Optimization of Biotransformation Parameters (e.g., pH, Temperature, Substrate Concentration, Reaction Time)

Optimizing the reaction parameters is crucial for maximizing neo-FOS yield and controlling the composition of the product mixture. Studies have investigated the effect of various parameters on FTase activity and neo-FOS production:

pH: The optimal pH for fructosyltransferase activity varies depending on the enzyme source. For instance, the β-fructofuranosidase from Xanthophyllomyces dendrorhous (Xd-INV), known for its neo-FOS synthesizing ability, exhibits optimal activity between pH 5.0 and 6.5 fishersci.sefishersci.fi.

Temperature: Reaction temperature significantly influences enzyme activity and stability. Optimal temperatures for fructosyltransferases involved in neo-FOS synthesis are often reported in the range of 50–60 °C fishersci.seresearchgate.net. However, the stability of the enzyme at higher temperatures can be a limiting factor, particularly for immobilized enzymes nih.gov.

Substrate Concentration: High initial sucrose concentrations generally favor transfructosylation over hydrolysis, leading to higher FOS yields fishersci.seguidetopharmacology.orgresearchgate.net. Sucrose concentrations of 600–850 g/L have been reported for efficient neo-FOS synthesis fishersci.se. However, very high substrate concentrations can also lead to substrate inhibition.

Research findings on the optimization of neo-FOS production by Xanthophyllomyces dendrorhous β-fructofuranosidase highlight the interplay of these parameters. For example, using immobilized enzyme, maximum FOS production was achieved with 600 g/L sucrose at 30 °C, reaching 18.9% (w/w) total FOS nih.gov.

Table 1: Examples of Optimized Parameters for Enzymatic Neo-FOS Synthesis

Enzyme SourceSubstrate Concentration (g/L)Temperature (°C)pHKey Neo-FOS ProductsReference
Xanthophyllomyces dendrorhous600305.0Neokestose, Neonystose, Blastose nih.gov
Fungal enzyme preparation (Cytolase PCL5)600555.5Neo-kestose, Neo-nystose, Neo-fructofuranosylnystose nih.govresearchgate.net
Lactobacillus gasseri Inulosucrase300555.2Neo-erlose (with maltose) guidetopharmacology.org

Microbial Systems for neoFOS Production

Microorganisms serve as valuable sources of fructosyltransferases and can also be employed as whole-cell biocatalysts for neo-FOS production through fermentation.

Identification and Characterization of Fructosyltransferase-Producing Microorganisms (e.g., Xanthophyllomyces dendrorhous, Aspergillus terreus)

Several microorganisms have been identified as producers of enzymes with fructosyltransferase activity capable of synthesizing neo-FOS. Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma), a basidiomycota yeast, is particularly notable for its β-fructofuranosidase (Xd-INV) which uniquely synthesizes neo-FOS, primarily neokestose and neonystose, with a β-(2→6) linkage to the glucose unit of sucrose fishersci.finih.gov. This enzyme is a highly glycosylated dimeric protein fishersci.fi.

While Aspergillus terreus is mentioned in the context of 1-FFT expression for a two-step neo-FOS production process, its native ability to produce neo-series linkages is less prominent compared to its role in producing inulin-type FOS fishersci.se. Other microorganisms, such as Penicillium citrinum, have also been reported for their ability to produce neo-FOS fishersci.fi. The identification and characterization of novel fructosyltransferase-producing strains from sucrose-rich environments are ongoing areas of research aimed at improving neo-FOS productivity fishersci.se.

Fermentation Strategies and Culture Conditions for Enhanced Biosynthesis

Microbial production of neo-FOS typically involves fermentation processes where the microorganism is cultured in a suitable medium containing a carbon source, usually sucrose, to induce the production of fructosyltransferases fishersci.se. Both submerged and solid-state fermentation methods can be employed fishersci.se.

Optimization of fermentation strategies and culture conditions is essential to enhance neo-FOS biosynthesis. Key parameters include:

Carbon Source Concentration: Sucrose concentration is critical for inducing FTase production and serving as the substrate for transfructosylation. Optimal sucrose concentrations for neo-FOS production by Xanthophyllomyces dendrorhous have been investigated, with studies using concentrations like 250 g/L fishersci.se.

Nutrient Composition: The composition of the culture medium, including the concentration of nitrogen sources like yeast extract, affects microbial growth and enzyme production fishersci.se.

pH and Temperature: Maintaining optimal pH and temperature during fermentation is necessary for both microbial growth and enzyme activity fishersci.se.

Inoculum Size and Age: The size and age of the inoculum can influence the fermentation kinetics and the final neo-FOS yield fishersci.se.

Studies on Xanthophyllomyces dendrorhous fermentation have shown that optimizing culture media and conditions can significantly improve neo-FOS production. For instance, research has determined optimal concentrations of sucrose and yeast extract, as well as optimal inoculum age, initial pH, and inoculum size for enhanced neo-FOS biosynthesis fishersci.se.

Table 2: Examples of Optimized Parameters for Microbial Neo-FOS Production by Xanthophyllomyces dendrorhous

ParameterOptimal ValuePredicted Maximum Neo-FOS Production (g/L)Reference
Sucrose Concentration12.65%39.3 fishersci.se
Yeast Extract Concentration2.90%39.3 fishersci.se
Inoculum Age78.5 h40.6 fishersci.se
Initial pH7.3440.6 fishersci.se
Inoculum Size11.36% (v/v)40.6 fishersci.se

Genetic and Molecular Engineering Approaches for Strain Improvement and Enzyme Expression

Genetic and molecular engineering play a crucial role in optimizing microbial strains for improved enzyme production and activity in neoFOS synthesis. Strain improvement aims to enhance the metabolic capacities of microorganisms, leading to increased productivity, higher enzyme yields, and improved substrate utilization researchgate.netfoodb.canih.gov. Modern biotechnology, including genetic engineering and gene editing, allows for targeted modifications to microbial genomes, offering a higher level of control compared to traditional random mutagenesis and selection methods wikipedia.orgnih.govuniv-lille.fr.

Strategies employed include the overexpression of genes encoding key enzymes like β-fructofuranosidase. For instance, an activity-improved variant of β-fructofuranosidase, FopA(A178P), was successfully overexpressed in Aspergillus niger ATCC 20611, an industrial fungus known for FOS production. This genetic modification resulted in a 58% increase in specific β-fructofuranosidase activity in the transformant strain compared to the parental strain, effectively reducing the time required for FOS synthesis. Recombinant enzymes expressed in suitable host organisms, such as Pichia pastoris, have also been utilized for neo-FOS synthesis, demonstrating the potential of heterologous expression systems nih.gov.

Metabolic engineering provides a powerful framework for optimizing cellular activities by manipulating enzymes and regulatory functions through recombinant DNA technology uni.lunih.gov. This approach can involve introducing heterologous genes or modifying native metabolic pathways to channel carbon flux towards desired products and minimize byproduct formation uni.lu. By carefully designing and implementing genetic changes, researchers can tailor microbial strains to achieve higher neoFOS yields and improved process economics uni.luresearchgate.net.

Enzyme Immobilization Methodologies for Enhanced Synthesis Processes

Enzyme immobilization is a widely adopted technique in biocatalysis to overcome the limitations associated with using free enzymes, such as difficulty in recovery and reuse, and relatively lower stability under process conditions nih.gov. Immobilization involves attaching enzymes to a solid support or confining them within a matrix, enabling their separation from the reaction mixture and subsequent reuse. This not only facilitates continuous operation but also often enhances enzyme stability, including thermal and operational stability nih.gov.

The strategies for enzyme immobilization are generally categorized into three main groups: support binding (adsorption or covalent linkages), entrapment, and cross-linking nih.gov. For carbohydrate transformations, covalent binding is often preferred over adsorption to prevent enzyme leakage, although commercial activated carriers can be expensive nih.gov. Entrapment methods, where the enzyme is physically confined within a support matrix, offer an alternative that can preserve enzyme activity and provide stability.

Techniques for Immobilization (e.g., Entrapment in Polyvinyl Alcohol)

Entrapment is a technique where enzymes are physically trapped within the lattice structure of a gel or polymer matrix. Polyvinyl alcohol (PVA) hydrogels have been effectively used as an entrapment matrix for immobilizing β-fructofuranosidase for neo-FOS production nih.gov. The immobilization process typically involves mixing the enzyme solution with a PVA solution, followed by a gelation step. Gelation can be induced by various methods, including dripping the mixture onto a surface followed by partial drying, freezing and thawing, or UV radiation nih.gov.

Studies have shown high encapsulation efficiency using PVA entrapment. For instance, the immobilization of recombinant β-fructofuranosidase from Xanthophyllomyces dendrorhous in PVA hydrogels achieved an encapsulation efficiency exceeding 80% nih.gov. Other entrapment materials, such as alginate, have also been explored for enzyme immobilization in FOS synthesis. Entrapment strategies are generally considered easy to perform and can effectively preserve enzyme activity.

Evaluation of Operational Stability and Reusability of Immobilized Biocatalysts

A key advantage of using immobilized enzymes is their enhanced operational stability and reusability, which are critical for cost-effective industrial processes nih.gov. Operational stability refers to the ability of the immobilized enzyme to retain its catalytic activity over multiple reaction cycles or extended periods of continuous operation.

The operational stability of PVA-immobilized β-fructofuranosidase for neo-FOS production has been evaluated in batch reactors. In one study, the immobilized enzyme maintained its initial activity during at least 7 cycles of 26 hours each at 30 °C, demonstrating good reusability nih.gov. The stability of the PVA-entrapped biocatalyst was attributed, in part, to the maintenance of the hydrogel's original shape during the study period nih.gov.

Other immobilization methods have also shown promising results regarding reusability in FOS synthesis. For example, β-fructofuranosidase covalently immobilized on glutaraldehyde-activated chitosan (B1678972) particles was reused 50 times for FOS production in batch mode without significant loss of activity. Similarly, immobilized pectinase (B1165727) with fructosyl-transferase activity showed almost no decrease in activity during 12 reaction cycles. These findings highlight the significant improvement in biocatalyst longevity achieved through immobilization, which is essential for industrial applications.

Scale-Up Considerations for Biocatalytic Production Systems

Scaling up biocatalytic processes from laboratory to industrial scale presents several challenges that need careful consideration. These include ensuring efficient mass transfer of substrates and products, managing heat transfer generated during the reaction, maintaining enzyme stability under larger-scale conditions, ensuring consistent substrate supply, and developing efficient product recovery methods.

Reactor design is a critical aspect of scaling up biocatalytic FOS production with immobilized enzymes. Various reactor types are suitable for large-scale enzymatic synthesis, including stirred tank reactors, packed bed reactors, fluidized bed reactors, and air-lift reactors. The choice of reactor depends on factors such as the characteristics of the immobilized enzyme, substrate concentration, desired product purity, and operational mode (batch or continuous). Packed bed reactors and fluidized bed reactors are often favored for continuous processes using immobilized enzymes due to their potential for high volumetric productivity and efficient mass transfer.

Advanced Analytical and Characterization Techniques for Neofos

Chromatographic Methods for Separation and Quantification of neoFOS Components

Chromatographic techniques are essential for resolving the different oligosaccharides present in a neoFOS sample, which can vary in their degree of polymerization (DP) and linkage types.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the separation and quantification of carbohydrates, including FOS. HPAEC separates carbohydrates based on their weak acidity in a high-pH mobile phase, allowing for the resolution of isomers and oligomers with varying degrees of polymerization. researchgate.net The pulsed amperometric detection method provides sensitive and direct detection of carbohydrates without the need for derivatization. This technique has been used to analyze FOS composition, and its sensitivity is comparable to or better than other methods like HPLC-RID for certain concentration ranges. nih.gov

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) and Charged Aerosol Detection (CAD)

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of FOS. Refractive Index Detection (RID) is a common detection method for carbohydrates as it responds to the bulk property of the eluent changing with the presence of analytes. HPLC-RID is suitable for the quantification of sugars like glucose, fructose (B13574), sucrose (B13894), kestose, nystose, and fructosylnystose in FOS mixtures. nih.govsciencepublishinggroup.commdpi.com However, RID is generally less sensitive and not compatible with gradient elution, which can limit its application for separating complex mixtures or FOS with higher DPs. researchgate.net

Charged Aerosol Detection (CAD) offers an alternative detection method for HPLC that is more sensitive than RID for carbohydrates and is compatible with gradient elution, allowing for better separation of FOS with a wider range of DPs. researchgate.netd-nb.info HPLC-CAD has been successfully applied for the simultaneous determination of inulin-type FOS with DP ranging from 3 to 13. researchgate.netacs.orgnih.govacs.org This method has demonstrated good linearity, sensitivity, and recovery for FOS analysis in various samples. researchgate.netacs.orgnih.govacs.org

Table 1: Typical FOS Components Separated and Quantified by HPLC-RID and HPLC-CAD

CompoundAbbreviationDegree of Polymerization (DP)Detection Method
GlucoseG1HPLC-RID nih.govmdpi.com
FructoseF1HPLC-RID nih.govmdpi.com
SucroseGF2HPLC-RID nih.govmdpi.com
1-Kestose (B104855)GF23HPLC-RID nih.govmdpi.com, HPLC-CAD researchgate.netacs.orgnih.gov
NystoseGF34HPLC-RID nih.govmdpi.com, HPLC-CAD researchgate.netacs.orgnih.gov
1F-FructofuranosylnystoseGF45HPLC-RID nih.govmdpi.com, HPLC-CAD researchgate.netacs.orgnih.gov
Higher DP FOSGFx (x>4)>5HPLC-CAD researchgate.netacs.orgnih.gov

Gas Chromatography-Quadrupole Mass Spectrometry (GC-qMS) for Linkage Analysis

Gas Chromatography-Quadrupole Mass Spectrometry (GC-qMS) is a valuable technique for the detailed structural analysis of carbohydrates, particularly for determining glycosidic linkages. This method typically involves the hydrolysis of the oligosaccharide, followed by derivatization (such as methylation and acetylation) of the resulting monosaccharides. mdpi.comuminho.ptcore.ac.ukmdpi.com The derivatized monosaccharides, which retain information about the original linkage positions, are then separated by GC and detected by MS. mdpi.comuminho.ptcore.ac.ukmdpi.com The fragmentation patterns in the mass spectra provide information about the positions of the hydroxyl groups that were involved in glycosidic linkages in the original oligosaccharide. mdpi.comcore.ac.uk GC-qMS, often coupled with methylation analysis, is used to identify and quantify the types of linkages present in neoFOS, confirming the presence of β-(2→1) linkages characteristic of inulin-type fructans and potentially identifying other linkages. mdpi.comuminho.ptcore.ac.ukmdpi.com

Structural Elucidation Techniques for Glycosidic Linkages and Degree of Polymerization

Beyond simply separating and quantifying components, techniques are needed to understand the specific structural arrangements of the sugar units within neoFOS molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used for the detailed structural elucidation of carbohydrates. Both ¹H and ¹³C NMR spectroscopy can provide information about the anomeric configuration, the type of glycosidic linkages, and the sequence of sugar residues in oligosaccharides like neoFOS. tandfonline.comcore.ac.uk By analyzing the chemical shifts and coupling constants of the signals in the NMR spectra, researchers can assign specific peaks to individual sugar units and determine how they are linked together. core.ac.uk ¹³C NMR is particularly useful for characterizing the glycosidic linkages due to the distinct signals of the anomeric carbons. tandfonline.com NMR spectroscopy has been used to confirm the structure of synthesized neo-FOS, identifying components like neo-kestose, neo-nystose, and neo-fructofuranosylnystose based on their characteristic spectral patterns. tandfonline.com

Methylation Analysis for Glycosidic Linkage Identification

Methylation analysis is a classical chemical method used in conjunction with GC-qMS to determine the positions of glycosidic linkages in polysaccharides and oligosaccharides. mdpi.comuminho.ptcore.ac.ukmdpi.comuminho.pt The process involves permethylating the free hydroxyl groups of the carbohydrate molecule. mdpi.comcore.ac.ukuminho.pt The methylated polysaccharide is then hydrolyzed, breaking the glycosidic bonds. mdpi.comcore.ac.ukuminho.pt The resulting partially methylated monosaccharides are reduced and acetylated, creating partially methylated alditol acetates (PMAAs). mdpi.comcore.ac.ukuminho.pt Analysis of these PMAAs by GC-qMS allows for the identification of the original linkage positions. mdpi.comcore.ac.ukuminho.pt For example, a terminal fructose unit linked at the 2 position would yield a specific pattern of methylation after hydrolysis and derivatization, different from a fructose unit linked at both the 1 and 2 positions within the chain. mdpi.comcore.ac.uk This technique is crucial for confirming the β-(2→1) linkages in the fructan chain of neoFOS and identifying the linkage to the glucose residue. mdpi.comuminho.ptcore.ac.ukmdpi.com

Mechanistic Investigations of Neofos Biological Interactions Non Human/non Clinical

Molecular Mechanisms of Enzyme-Substrate Interactions (e.g., Transfructosylation Catalysis)

The synthesis of neoFOS primarily occurs through enzymatic transfructosylation reactions, typically catalyzed by fructosyltransferases (FTs) or β-fructofuranosidases from various microbial sources. These enzymes act on sucrose (B13894), cleaving the β-(2→1) linkage and transferring the fructosyl group to an acceptor molecule. researchgate.netresearchgate.net In the case of neoFOS synthesis, this transfer often involves the formation of a β-(2→6) linkage to the glucose moiety of sucrose, leading to compounds like neokestose (B12072389) (6G-β-d-fructofuranosylsucrose). tandfonline.comasm.orgspandidos-publications.com

Specific enzymes, such as G6-fructosyltransferase (G6-FFT) found in organisms like Xanthophyllomyces dendrorhous, are particularly efficient in catalyzing the formation of neoFOS, including neokestose and neonystose. researchgate.net The transfructosylation activity of these enzymes is influenced by factors such as substrate concentration, pH, and temperature. tandfonline.com Studies involving enzymes from Aspergillus japonicus have provided insights into the molecular details of this process, suggesting key amino acid interactions facilitate the formation of a fructosyl-enzyme intermediate crucial for catalysis. researchgate.net The competitive nature between hydrolysis and transfructosylation reactions is also a critical aspect of enzymatic neoFOS production. researchgate.net

The structural characteristics of the enzyme's active site and the conformation of the substrate in the transition state play significant roles in determining the specificity and efficiency of transfructosylation, influencing whether inulin-type FOS or neoFOS are predominantly synthesized. nih.govpsu.edu Variants of β-fructofuranosidase have been engineered to specifically synthesize neokestose, highlighting the importance of specific amino acid residues in modulating product specificity. nih.gov

Interactions with Specific Microbial Communities in In Vitro or Animal Models

NeoFOS exert significant biological effects through their interactions with specific microbial communities, particularly within the gastrointestinal tract. These interactions are primarily studied using in vitro fermentation models with fecal microbiota or in animal models.

Selective Fermentation by Intestinal Microbiota (e.g., Bifidobacterium, Lactobacillus)

A key characteristic of neoFOS, similar to inulin-type FOS, is their selective fermentation by beneficial intestinal bacteria, notably Bifidobacterium and Lactobacillus species. asm.orgmdpi.comnih.govfrontiersin.orgnih.gov Studies using in vitro fermentation with human fecal microbiota have shown that microbial-FOS, which contain neokestose, significantly stimulate the growth of Bifidobacterium strains compared to commercial inulin-type FOS. mdpi.comnih.gov Neokestose, a primary component of neoFOS, has been identified as a preferred substrate for bifidobacteria. researchgate.net This selective fermentation contributes to a beneficial shift in gut microbiota composition, often referred to as a bifidogenic effect. mdpi.comnih.govresearchgate.net Beyond stimulating beneficial bacteria, neoFOS have also been reported to inhibit the growth of potential pathogens, such as Clostridium and Bacteroides, in fecal fermentation models. mdpi.com

Modulation of Microbial Metabolic Pathways and Metabolite Production (e.g., Short-Chain Fatty Acids)

The fermentation of neoFOS by intestinal microbiota leads to the production of various metabolites, primarily short-chain fatty acids (SCFAs), including acetate, propionate (B1217596), and butyrate. mdpi.commdpi.commdpi.comnih.govfrontiersin.orgsochob.cl These SCFAs are crucial for host health, serving as an energy source for colonocytes and influencing various physiological processes. mdpi.commdpi.comsochob.cl

In vitro fermentation studies have demonstrated that microbial-FOS, containing neoFOS, can lead to a higher production of total SCFAs compared to commercial inulin-type FOS, with notable increases in propionate and butyrate. mdpi.comnih.gov

Data from in vitro fermentation of microbial-FOS compared to commercial FOS:

MetaboliteMicrobial-FOS Production (Arbitrary Units)Commercial FOS Production (Arbitrary Units)
Total SCFAsHigherLower
PropionateHigherLower
ButyrateHigherLower
AcetateSimilarSimilar

This modulation of microbial metabolic pathways and the resulting SCFA production are considered key mechanisms through which neoFOS exert their beneficial effects on the host. mdpi.commdpi.comnih.gov

Cellular Signaling Pathway Modulation in In Vitro Cell Lines (e.g., NF-κB Pathway Inhibition)

While the primary focus of neoFOS research relates to their prebiotic effects via microbial fermentation, some studies have explored their direct interactions with host cells in in vitro models, particularly in the context of cellular signaling pathways.

Neokestose, a component of neoFOS, has been investigated for its potential to modulate cellular signaling, including the NF-κB pathway, in in vitro cell lines. Research using colon cancer cell lines (e.g., Caco-2) has indicated that neokestose can inhibit the expression of nuclear factor-κB (NF-κB). spandidos-publications.com The NF-κB pathway is a critical regulator of inflammatory and immune responses, and its dysregulation is implicated in various conditions. mdpi.comnih.govfrontiersin.orgdovepress.com Inhibition of NF-κB by neokestose in these in vitro models suggests a potential mechanism for anti-inflammatory or chemopreventive effects, although these findings are from cancer cell lines and require further investigation in non-cancerous and in vivo non-human models to fully understand the implications for general biological interactions. spandidos-publications.com

Comparative Biochemical Activities of Neo-Series and Inulin-Type Fructooligosaccharides

Neo-series fructooligosaccharides (neoFOS) and inulin-type fructooligosaccharides share structural similarities but also possess key differences that influence their biochemical activities and biological effects. Both are composed of fructosyl units linked to a sucrose molecule. However, inulin-type FOS primarily have β-(2→1) linkages between fructose (B13574) units, while neoFOS, such as neokestose, have a β-(2→6) linkage between the first fructosyl unit and the glucose residue of sucrose, with subsequent fructosyl units potentially linked by β-(2→1) or β-(2→6) bonds. tandfonline.comasm.org

This structural difference impacts their enzymatic synthesis and their susceptibility to fermentation by gut microbiota. NeoFOS synthesis involves specific fructosyltransferases that create the characteristic β-(2→6) linkage to the glucose moiety. tandfonline.comresearchgate.net

Comparatively, neoFOS have been reported to exhibit superior bifidogenicity and increased chemical and thermal stability compared to commercially available inulin-type FOS. spandidos-publications.comresearchgate.netresearchgate.net This suggests that the structural variations in neoFOS lead to differential utilization by specific gut bacteria and potentially greater stability during processing and passage through the upper gastrointestinal tract. tandfonline.commdpi.comnih.govresearchgate.net The higher bifidogenic effect of neoFOS, particularly neokestose, is a key distinction observed in microbial fermentation studies. mdpi.comresearchgate.net

Differences in structure also influence the production of SCFAs upon fermentation, with microbial-FOS containing neoFOS leading to distinct SCFA profiles compared to inulin-type FOS. mdpi.comnih.gov

Table comparing key characteristics of Neo-Series and Inulin-Type FOS:

CharacteristicNeo-Series FOS (e.g., Neokestose)Inulin-Type FOS (e.g., 1-kestose)
Linkage to Glucose Moietyβ-(2→6)α-(1→2) (in sucrose part)
Primary Fructose LinkagesCan have β-(2→1) and/or β-(2→6) linkagesPrimarily β-(2→1) linkages
Bifidogenic EffectReported as superior in some studies researchgate.netEstablished prebiotic effect mdpi.comnih.gov
Chemical/Thermal StabilityReported as superior in some studies researchgate.netGenerally stable, but can vary researchgate.net
SCFA Production ProfileDistinct profile observed mdpi.comnih.govLeads to SCFA production mdpi.comnih.govmdpi.com

Research Applications and Functional Properties in Non Human Systems

Environmental Fate and Behavior Studies

Degradation Pathways in Environmental Compartments (e.g., soil, water, sediment)

Neofos 2 undergoes degradation in various environmental compartments through both abiotic and biotic processes. In aerobic soil conditions, rapid degradation is observed, with reported half-lives typically less than 1-2 days. nih.gov Aerobic soil metabolism plays a significant role in its dissipation. wikipedia.org Key degradation products identified in soil include 2,2-dichloroacetic acid (DCA), 2,2-dichloroacetaldehyde (DAA), and desmethyl DDVP. wikipedia.org Mineralization to carbon dioxide can also occur to a significant extent. wikipedia.org While microbial activity, such as that by Bacillus cereus, contributes to the degradation of this compound in soil, abiotic processes, primarily hydrolysis, are estimated to account for a larger proportion of the total degradation, approximately 70%. fishersci.fiuni.lu

In aquatic environments, hydrolysis is the predominant mechanism for the degradation of this compound. fishersci.fifishersci.atnih.gov Biodegradation by microorganisms present in water and sediment systems also contributes to its transformation. nih.gov Studies in water/sediment systems have shown rapid degradation, with reported half-lives of ≤ 1 day. nih.gov In moist soils and sediments, hydrolysis reactions similar to those in aqueous solutions are expected to occur. fishersci.at

Adsorption and Mobility in Environmental Matrices

The adsorption and mobility of this compound in environmental matrices, particularly soil, influence its potential for transport and distribution. This compound does not exhibit a strong tendency to adsorb to soil particles, indicated by a low Koc value. wikipedia.orgfishersci.at Adsorption is inversely correlated with the organic matter content of the soil. wikipedia.org

Studies on the adsorption kinetics in agricultural soils have shown that the process can be relatively slow, requiring nearly 30 hours to reach maximum adsorption. wikipedia.orgmycocentral.eu The adsorption process has also been described as irreversible, with positive hysteresis observed in some soil types. wikipedia.orgmycocentral.eu Freundlich adsorption constants (Kf) for this compound in different agricultural soils have been reported, ranging from 21 to 218 mg(1-1/n) mL(1/n) g-1. wikipedia.orgmycocentral.eu

Based on soil thin-layer chromatography studies, this compound is considered moderately mobile in soil, with Kdrs values ranging from 0.3 to 1.2. wikipedia.org While its rapid degradation can mitigate the potential for leaching to groundwater, its relatively low Koc and high water solubility (10,000 ppm) suggest a potential for contaminating surface waters. wikipedia.org This contamination is more likely to occur through dissolution in runoff water rather than adsorption to eroding soil particles. wikipedia.org Column studies evaluating the mobility of this compound in soils have demonstrated high mobility despite variations in soil texture, resulting in asymmetrical eluted profiles and retardation effects. wikipedia.org Non-equilibrium sorption was observed in these studies, indicating that the actual mobility in a real-world scenario might be higher than predictions based solely on equilibrium considerations. wikipedia.orgmycocentral.eu

Photolytic and Hydrolytic Stability in Environmental Conditions

The stability of this compound in the environment is influenced by photolytic and hydrolytic processes. Direct photolysis of this compound in the atmosphere is considered unlikely because it does not significantly absorb ultraviolet (UV) light above 240 nm. fishersci.fifishersci.atnih.gov

Hydrolysis is a major degradation pathway for this compound in water and moist soil environments. fishersci.fifishersci.atnih.gov The rate of hydrolysis is dependent on both pH and temperature, with degradation proceeding more rapidly under alkaline pH conditions and at higher temperatures. wikipedia.orgfishersci.finih.gov Hydrolysis half-lives in water demonstrate this pH dependence, with reported values of 11 days at pH 5, 5 days at pH 7, and 21 hours at pH 9. wikipedia.org Rapid hydrolysis is particularly noted at alkaline pH levels. nih.gov

Aqueous photolysis studies have shown dissipation of this compound with half-lives around 8.9 to 10.2 days in irradiated and dark control samples. wikipedia.org These results suggest that while photolysis in water can occur, it may not be the primary degradation route compared to hydrolysis. wikipedia.org Photodegradation studies on soil surfaces indicate half-lives of approximately 15.5 to 16.5 hours under both irradiated and dark conditions, suggesting that degradation processes other than direct photolysis are significant on soil. wikipedia.org

Future Research Directions and Translational Challenges Within Permitted Scope

Exploration of Undiscovered Biocatalysts and Novel Synthetic Routes

The enzymatic synthesis of neoFOS from sucrose (B13894) is a primary production method, relying on the action of fructosyltransferases (FTases) and β-fructofuranosidases (FFases) from various microbial sources wikipedia.orgnih.govscilit.comdsmz.defishersci.fiuni.lunih.gov. Enzymes from organisms such as Xanthophyllomyces dendrorhous and Aspergillus terreus have shown activity in producing neo-series FOS like neokestose (B12072389) and neonystose wikipedia.orgscilit.com. A significant challenge in this enzymatic synthesis is the potential inhibition of fructosyltransferases by glucose, a byproduct of the reaction wikipedia.org.

Future research should focus on the discovery and characterization of novel biocatalysts with enhanced transfructosylation activity and improved specificity for generating neoFOS with desired degrees of polymerization and linkage types. Exploring diverse microbial ecosystems and employing advanced screening techniques could lead to the identification of enzymes that are more efficient, stable under process conditions, and less susceptible to product inhibition. nih.govuni.lu

Beyond enzymatic approaches, the exploration of novel synthetic routes, including purely chemical methods or chemo-enzymatic strategies, presents another avenue. While chemical synthesis of oligosaccharides can be complex, requiring multiple steps and protection/deprotection strategies, advancements in automated synthesis and catalyst development could offer alternative pathways for neoFOS production, potentially yielding specific structures that are difficult to obtain enzymatically. embrapa.brfoodb.ca Research into novel leaving groups and expeditious synthesis strategies is ongoing in the broader field of oligosaccharide chemistry. foodb.ca

Deepening Understanding of Molecular Interaction Mechanisms and Biological Activities in Non-Human Models

Understanding the precise molecular mechanisms by which neoFOS interact with biological systems is crucial for realizing their full potential. Studies involving molecular docking have provided insights into the interaction profiles of fungal fructosylating enzymes with substrates uni.luembrapa.br. However, a deeper understanding of how neoFOS interact with gut microbiota and host cells at the molecular level is needed.

Future research should utilize advanced techniques to elucidate the specific binding sites and metabolic pathways involved in the utilization of neoFOS by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species, which are known to be stimulated by FOS. wikipedia.orgscilit.comuni.luthegoodscentscompany.comnih.gov

Furthermore, investigating the biological activities of neoFOS in relevant non-human models is essential for translating in vitro findings to more complex physiological contexts. Non-human models, ranging from simpler organisms to more complex mammals, are widely used in biological and biomedical research to study various biological processes and diseases. mpg.denih.govcenmed.comnih.govnih.govnih.gov While the prebiotic effects of FOS are generally recognized, the specific impact of neoFOS structures on the composition and function of the gut microbiome, immune system modulation, and other potential health benefits requires detailed investigation in appropriate animal models. embrapa.brthegoodscentscompany.comnih.gov Challenges include selecting the most relevant models and ensuring that findings are translatable to human physiology.

Development of Integrated Bioprocesses for Sustainable neoFOS Production

The sustainable production of neoFOS necessitates the development of efficient and environmentally friendly bioprocesses. Current enzymatic production methods involve steps such as enzyme production, the transfructosylation reaction, and product purification. wikipedia.orgnih.gov Optimizing these individual steps and integrating them into a streamlined bioprocess is a key challenge.

Future research should focus on developing integrated bioprocesses that minimize resource consumption and waste generation. This could involve the use of immobilized biocatalysts, which offer advantages such as reusability and improved stability, potentially in continuous flow reactors. wikipedia.orgdsmz.defishersci.fi Exploring different immobilization techniques and carrier materials is an important area of research. wikipedia.orgdsmz.de

The concept of "Bio-Integrated Production," which involves strategically integrating biological systems with conventional manufacturing methodologies for enhanced efficiency and sustainability, is highly relevant to neoFOS production. thegoodscentscompany.combmrb.ionih.gov Developing cost-effective and scalable methods for enzyme production, optimizing reaction conditions for maximum neoFOS yield and purity, and implementing efficient downstream processing techniques for product recovery and purification are critical aspects of developing sustainable bioprocesses. wikipedia.orgnih.govdsmz.debmrb.io

Advancement of High-Throughput Analytical Platforms for Complex Oligosaccharide Mixtures

The analysis of complex mixtures of oligosaccharides, such as those produced during neoFOS synthesis, remains analytically challenging due to the structural diversity and presence of isomers. Techniques like high-performance liquid chromatography (HPLC), hydrophilic interaction liquid chromatography (HILIC), anion exchange chromatography, and mass spectrometry (MS), including MALDI-TOF MS, are employed for the separation and characterization of oligosaccharides. conicet.gov.arnih.govfishersci.canih.govwikipedia.org

Future research needs to advance high-throughput analytical platforms capable of rapidly and accurately separating, identifying, and quantifying individual neoFOS components within complex reaction mixtures or biological samples. nih.govfishersci.cawikipedia.org This includes improving sample preparation methods, developing more selective stationary phases for chromatography, and enhancing the sensitivity and resolution of mass spectrometry techniques. conicet.gov.arfishersci.canih.govwikipedia.org The development of comprehensive libraries of neoFOS structures and the availability of commercial standards are also crucial for accurate qualitative and quantitative analysis. scilit.comwikipedia.org Automated workflows and advanced data analysis tools are essential for handling the large datasets generated by high-throughput techniques. nih.govfishersci.cawikipedia.org

Regulatory Science and Methodological Harmonization in Environmental Fate Studies

While the primary focus for neoFOS is often related to their use in food and health products, understanding their potential environmental fate is important, particularly as production scales increase. Regulatory science plays a crucial role in assessing the safety and environmental impact of chemical compounds. fishersci.seproteopedia.org

Future research may need to address the environmental fate and behavior of neoFOS if their production or application leads to environmental release. This would involve conducting studies on their degradation pathways, persistence, and potential mobility in different environmental compartments such as soil and water. proteopedia.orgresearchgate.net

Q & A

Q. What are the established synthesis protocols for Neofos 2, and how can researchers ensure reproducibility?

To ensure reproducibility, document all synthesis parameters (e.g., temperature, catalysts, reaction time) and adhere to standardized characterization protocols. Reference experimental sections in prior studies for cross-validation, and include detailed metadata in supplementary materials (e.g., purity assays, spectral data). For novel synthesis routes, provide step-by-step protocols with error margins and validation against known benchmarks .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?

Combine NMR (for atomic-level structural resolution), FT-IR (functional group identification), and mass spectrometry (molecular weight confirmation). For crystalline forms, use X-ray diffraction. Cross-reference results with computational modeling (e.g., DFT) to resolve ambiguities. Ensure instrument calibration and include raw data in supplementary materials .

How should researchers formulate hypothesis-driven questions about this compound’s pharmacokinetics?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. Example: "Does this compound (Intervention) exhibit higher bioavailability (Outcome) in murine models (Population) compared to Compound X (Comparison)?" Refine questions using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with research goals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across independent studies?

Adopt a contradiction analysis framework :

Map discrepancies using Table 2 () to categorize data conflicts (e.g., dosage variability, assay sensitivity).

Conduct meta-analyses to identify confounding variables (e.g., cell lines, solvent systems).

Replicate critical experiments under controlled conditions, reporting negative results transparently .

Q. What experimental designs are optimal for dose-response studies of this compound while minimizing confounding factors?

Use factorial designs to test multiple variables (e.g., dosage, exposure time) and their interactions. Implement blinding and randomization to reduce bias. For in vivo studies, stratify subjects by weight/genetic background. Validate findings with dose-response curves (log-transformed where applicable) and EC50/IC50 calculations .

Q. How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?

Leverage tools like ScienceOS to harmonize heterogeneous datasets. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify overlapping biological processes. Use machine learning (e.g., random forests) to prioritize biomarkers. Validate hypotheses with CRISPR-based gene knockout models .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s efficacy data in preclinical trials?

For continuous outcomes (e.g., tumor size reduction), use ANOVA with post-hoc tests (Tukey’s HSD). For categorical data (e.g., survival rates), apply Kaplan-Meier analysis and Cox proportional hazards models. Report effect sizes (Cohen’s d) and confidence intervals. Pre-register analysis plans to avoid p-hacking .

Q. How should researchers conduct systematic literature reviews on this compound’s applications?

Define Boolean search strings (e.g., "this compound" AND ("synthesis" OR "pharmacokinetics")) across PubMed, Scopus, and Web of Science.

Screen results using PRISMA guidelines, excluding non-peer-reviewed sources.

Extract data into standardized templates (e.g., Excel) for trend analysis. Highlight gaps (e.g., lack of long-term toxicity studies) .

Q. What strategies improve rigor in validating this compound’s target engagement in cellular assays?

Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target stabilization).

Include positive/negative controls in each experiment.

Apply Hill slope analysis to confirm specificity. Publish raw microscopy images and flow cytometry gating strategies .

Data Management and Reporting

Q. How should contradictory findings in this compound’s cytotoxicity profiles be reported?

Use transparent reporting frameworks (e.g., ARRIVE for animal studies). Disclose all experimental conditions (e.g., cell passage number, serum batch). Annotate contradictions in discussion sections, proposing hypotheses (e.g., cell-type-specific uptake mechanisms) for future testing .

Q. What metadata standards are critical for sharing this compound research data?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include:

  • Chemical identifiers (e.g., InChIKey, CAS number).
  • Instrument parameters (e.g., NMR field strength, LC-MS gradient).
  • Ethical approval codes for animal/human studies.
    Store data in repositories like Zenodo or Figshare with CC-BY licenses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.